molecular formula C7H13NO3 B8125272 ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B8125272
M. Wt: 159.18 g/mol
InChI Key: KWCCUOFJQUMIMH-PHDIDXHHSA-N
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Description

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its stereospecific properties due to the presence of chiral centers at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and stereoselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. The use of immobilized microorganisms has also been explored for the enantioselective reduction of related compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in functional groups and stereochemistry.

    Prolinol: Another pyrrolidine derivative with different substituents and biological activities.

Uniqueness

Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCUOFJQUMIMH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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